
1,3-Dibenzyl-2-phenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-phenylimidazolidine is a useful research compound. Its molecular formula is C23H24N2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Cancer Therapeutics :
- Heat Shock Protein 90 (HSP90) Inhibition : Research indicates that derivatives of 1,3-dibenzyl-2-phenylimidazolidine exhibit significant antiproliferative effects against breast cancer cell lines by inhibiting HSP90, which is implicated in cancer progression. These compounds induce degradation of client proteins like AKT and ERK, leading to reduced cancer cell viability.
- Case Study : A study demonstrated that modifications to the core structure of imidazolidines can enhance biological efficacy. Compounds with dibenzyl and phenyl substituents showed improved binding affinity to HSP90, highlighting their potential as therapeutic agents in oncology.
-
Neurobiology :
- Alzheimer's Disease Research : Novel dibenzyl imidazolidine scaffolds have been investigated for their ability to mitigate protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD). Compounds derived from this scaffold showed promise in inhibiting the aggregation of α-synuclein, a protein linked to PD .
- Case Study : In vitro assays demonstrated that certain dibenzyl imidazolidines effectively inhibited the aggregation of α-synuclein mutants and preserved cell viability in neuronal models exposed to toxic aggregates .
Material Science Applications
-
Synthesis of Specialty Chemicals :
- The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows it to be utilized as a ligand in coordination chemistry and as a precursor in the synthesis of functional materials.
- Industrial Applications : The scalable synthesis methods for this compound make it suitable for industrial applications where specific chemical properties are required.
-
Controlled Release Systems :
- Recent studies have explored the use of this compound as a precursor for bioactive aldehydes encapsulated within biodegradable polymers like poly(lactic acid) (PLA). This approach enhances the stability and controlled release of volatile compounds used in food preservation and fragrance applications .
- Case Study : Research demonstrated that encapsulated hexanal and benzaldehyde precursors released upon activation with mild acids showed potential for applications in food packaging systems due to their antimicrobial properties .
Summary Table of Applications
Propriétés
Numéro CAS |
4597-81-3 |
---|---|
Formule moléculaire |
C23H24N2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-phenylimidazolidine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Clé InChI |
DBFSGTXNKFBZCH-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Key on ui other cas no. |
4597-81-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.